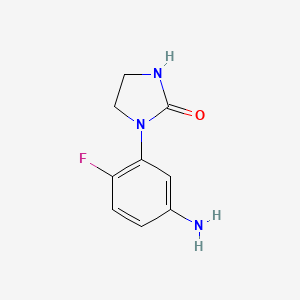![molecular formula C13H21NO B1519017 3-{[(4-Methylpentyl)oxy]methyl}aniline CAS No. 1039947-92-6](/img/structure/B1519017.png)
3-{[(4-Methylpentyl)oxy]methyl}aniline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-{[(4-Methylpentyl)oxy]methyl}aniline” is represented by the InChI code: 1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 . This indicates that the molecule consists of 13 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The physical form of “this compound” is a liquid . Its molecular weight is 207.32 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not provided in the available sources.Applications De Recherche Scientifique
Application in Cancer Therapy:
- Aniline derivatives like Flutamide, used in prostate cancer therapy, were studied for their side effects, including methemoglobinemia and sulphaemoglobinaemia. Although this study focuses on side effects, it highlights the medical application of aniline derivatives in cancer treatment (Kouides, Abboud, & Fairbanks, 1996).
Use in Medical Diagnosis:
- Methylene blue, also an aniline derivative, is utilized in clinical medicine for various purposes, including the diagnosis of displaced central lines, showcasing the diagnostic applications of aniline derivatives in clinical settings (Namachivayam & Tibballs, 2006).
Investigation of Drug Side Effects:
- Research on Bardoxolone methyl, an Nrf2-activating compound, was conducted to understand its adverse cardiovascular effects in patients with type 2 diabetes mellitus and stage 4 chronic kidney disease. This study underscores the importance of investigating the side effects of therapeutic compounds, a crucial aspect of pharmacological research (Chin et al., 2014).
Understanding Occupational Hazards:
- Studies on occupational exposure to aniline fumes revealed the risk of methemoglobinemia and hemolytic anemia, highlighting the occupational health risks associated with chemical exposure and the importance of workplace safety measures (Ravi Kumar et al., 2014).
Safety and Hazards
The safety information available indicates that “3-{[(4-Methylpentyl)oxy]methyl}aniline” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(4-methylpentoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)5-4-8-15-10-12-6-3-7-13(14)9-12/h3,6-7,9,11H,4-5,8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWULYDUVAFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)



![1-[4-(Aminomethyl)phenyl]-3-(propan-2-yl)urea](/img/structure/B1518942.png)

amino}ethan-1-ol](/img/structure/B1518944.png)






![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)
